3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Overview
Description
3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C22H18ClN3OS and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.0859111 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various methods, demonstrating versatile reactivity and the potential for creating a wide array of biologically active molecules. For example, derivatives have been created to investigate their enzyme inhibition properties, particularly against lipase and α-glucosidase, showcasing significant activity which suggests potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015). Additionally, structural analysis through X-ray diffraction and DFT calculations provides insights into the molecular geometry and electronic properties of such compounds (Șahin et al., 2011).
Enzyme Inhibition
- The synthesized compounds have been evaluated for their potential as enzyme inhibitors, with some showing promising anti-lipase and anti-α-glucosidase activities. This suggests their potential application in treating diseases related to enzyme malfunction or overactivity (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Anticancer Activities
- Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives have shown that some compounds possess good or moderate activities against various microorganisms, indicating potential use as novel antimicrobial agents (Bektaş et al., 2010). Additionally, some triazole derivatives have been evaluated for their anticancer activities, suggesting the possibility of developing new therapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
- The compounds have also been studied for their potential as corrosion inhibitors for metals in acidic media, with some demonstrating high efficiency. This implies applications in industrial settings to protect metals from corrosion, which can lead to significant economic benefits and safety improvements (Li et al., 2007).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c1-27-18-13-11-16(12-14-18)15-28-22-25-24-21(19-9-5-6-10-20(19)23)26(22)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDWWDNMVHCULF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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